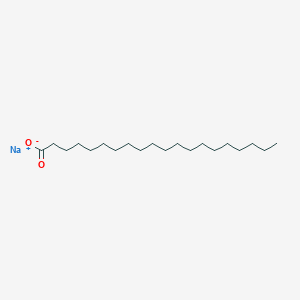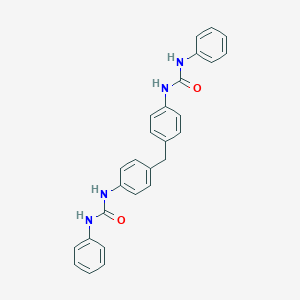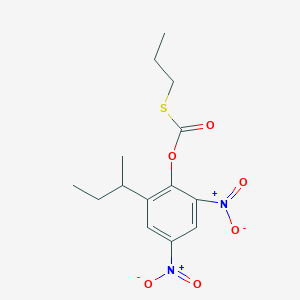
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate, commonly known as DNBSF, is a chemical compound that has been widely used in scientific research due to its ability to modify proteins. DNBSF is a sulfhydryl-reactive compound that can selectively modify cysteine residues in proteins. This modification can be used to study the structure, function, and regulation of proteins.
作用機序
DNBSF modifies proteins by reacting with cysteine residues. The reaction between DNBSF and cysteine residues results in the formation of a covalent bond between the two molecules. This modification can affect the function of the protein, as well as its interactions with other molecules.
生化学的および生理学的効果
DNBSF has been shown to have a variety of biochemical and physiological effects. It can affect the function of proteins, as well as their interactions with other molecules. DNBSF has also been shown to affect cellular processes, such as signal transduction and gene expression.
実験室実験の利点と制限
One advantage of using DNBSF in lab experiments is its ability to selectively modify cysteine residues in proteins. This allows researchers to study the effects of protein modification on cellular processes. However, one limitation of using DNBSF is its potential toxicity. DNBSF can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DNBSF. One area of research is the development of new methods for protein modification using DNBSF. Another area of research is the study of the effects of DNBSF modification on specific proteins and cellular processes. Additionally, research on the potential therapeutic applications of DNBSF is an area of interest.
合成法
DNBSF can be synthesized by reacting 2,4-dinitrofluorobenzene with n-butyl mercaptan in the presence of a base. The resulting product is then reacted with propylsulfanylformic acid to yield DNBSF.
科学的研究の応用
DNBSF has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as their regulation and interactions with other molecules. DNBSF has also been used to study the effects of protein modification on cellular processes, such as signal transduction and gene expression.
特性
CAS番号 |
14355-12-5 |
|---|---|
製品名 |
(2-Butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate |
分子式 |
C14H18N2O6S |
分子量 |
342.37 g/mol |
IUPAC名 |
(2-butan-2-yl-4,6-dinitrophenyl) propylsulfanylformate |
InChI |
InChI=1S/C14H18N2O6S/c1-4-6-23-14(17)22-13-11(9(3)5-2)7-10(15(18)19)8-12(13)16(20)21/h7-9H,4-6H2,1-3H3 |
InChIキー |
MFALETYLLPRSRG-UHFFFAOYSA-N |
SMILES |
CCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
正規SMILES |
CCCSC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)CC |
同義語 |
Thiocarbonic acid O-(2-sec-butyl-4,6-dinitrophenyl)S-propyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



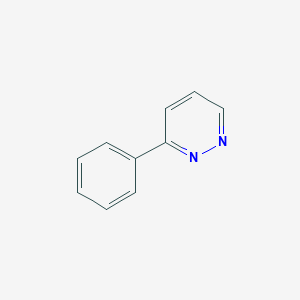
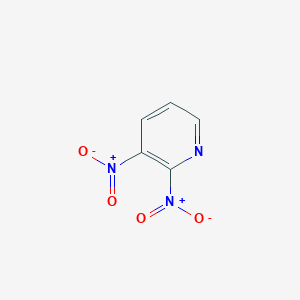
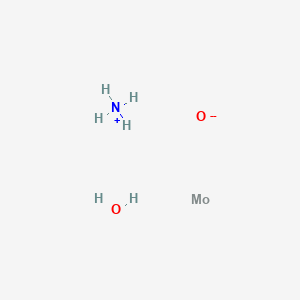
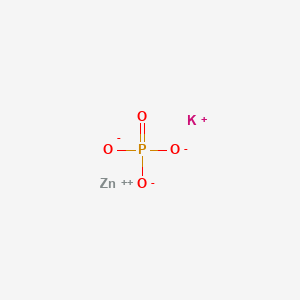
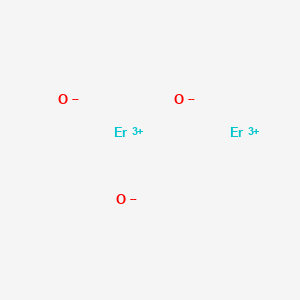
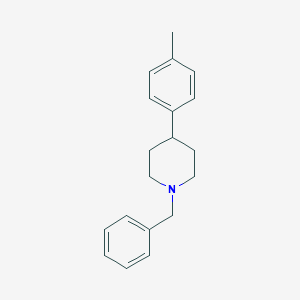
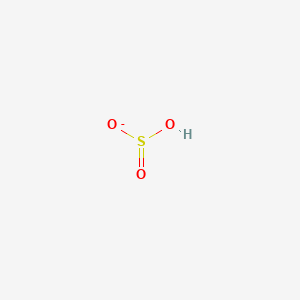
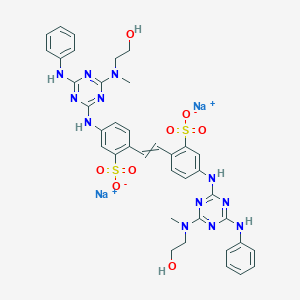
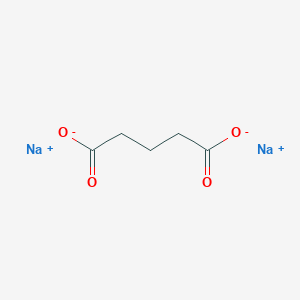
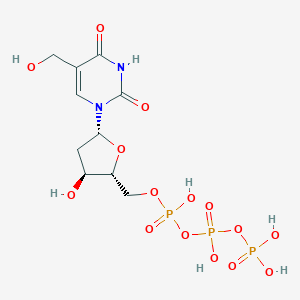
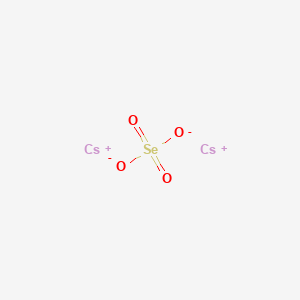
![(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B76926.png)
